4,5,5-trimethylpiperazin-2-one
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Overview
Description
4,5,5-Trimethylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by its unique structure, which includes a piperazine ring substituted with three methyl groups and a ketone functional group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-trimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the cyclization and deprotection steps is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethylpiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ketone and methyl groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction typically produces alcohols. Substitution reactions can result in a variety of N-substituted piperazine derivatives.
Scientific Research Applications
4,5,5-Trimethylpiperazin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4,5,5-trimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, resulting in altered cellular metabolism. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4,5,5-Trimethylpiperazin-2-one can be compared with other similar compounds, such as 1,2,5-trimethylpiperazine and 4-propionyl-1,2,6-trimethylpiperazine . These compounds share structural similarities but differ in the position and nature of their substituents.
1,2,5-Trimethylpiperazine: This compound has three methyl groups at different positions on the piperazine ring. It may exhibit different chemical reactivity and biological activity compared to this compound.
4-Propionyl-1,2,6-trimethylpiperazine: This compound has a propionyl group in addition to the methyl groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1849330-59-1 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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